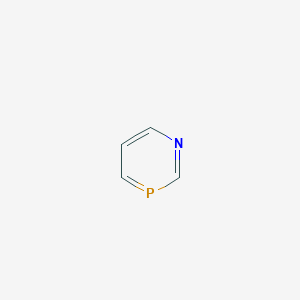

1,3-Azaphosphinine

Descripción

Historical Context of Azaphosphinine Chemistry

The journey of azaphosphinine chemistry is rooted in the foundational discoveries of heterocyclic chemistry and has evolved over nearly a century and a half. rsc.orgrsc.org

The field of heterocyclic chemistry began in the early 19th century, with Gaspare Brugnatelli's discovery of alloxan (B1665706) in 1818, a nitrogenous heterocycle isolated from uric acid. rsc.org This predated the establishment of benzene's structure by approximately 50 years and sparked widespread interest in cyclic compounds containing atoms other than carbon. rsc.org The initial focus was primarily on nitrogen-, oxygen-, and sulfur-containing heterocycles.

The introduction of phosphorus into a heterocyclic ring alongside nitrogen came much later. The synthesis of P,N-heterocycles represents a specialized area within the broader field of organophosphorus chemistry. wikipedia.orgsemanticscholar.org Early work was often driven by a desire to understand aromaticity in novel heteroaromatic systems. rsc.org The development of synthetic protocols for creating P-C and P-N bonds was crucial for the advancement of this class of compounds. beilstein-journals.org

The history of six-membered P,N-heterocycles dates back to 1888 with the work of Schenk and Michaelis. rsc.org They synthesized a dihydrophenophosphazine, which can be classified as a dibenzo[b,e]-1,4-dihydro-1,4λ⁵-azaphosphinine derivative. This synthesis involved the reaction of PCl₃ with diphenylamine (B1679370) at high temperatures. rsc.org

Decades later, in 1960, the first example of a 1,2-azaphosphinine was reported by Dewar and Kubba. rsc.org Their work was aimed at developing phosphorus-nitrogen analogues to boron-containing aromatic systems they had previously studied. rsc.org Throughout the latter half of the 20th century, research on azaphosphinines continued, with significant contributions providing the groundwork for modern synthetic methods. rsc.org However, for much of their history, azaphosphinines remained relatively understudied, largely due to the challenging and often harsh reaction conditions required for their synthesis. rsc.orguoregon.edu The 1,3-azaphosphinine isomer, in particular, has been noted as being quite rare in the literature compared to its 1,2- and 1,4- counterparts. nsf.gov

Isomeric Landscape of Azaphosphinines

Azaphosphinines can exist in several isomeric forms, defined by the relative positions of the nitrogen and phosphorus atoms and the valence state of the phosphorus atom. rsc.orgrsc.org

There are three constitutional isomers of azaphosphinine, distinguished by the placement of the nitrogen and phosphorus atoms within the six-membered ring. rsc.org In the standardized nomenclature, the nitrogen atom is assigned position "1". rsc.org

1,2-Azaphosphinine : The nitrogen and phosphorus atoms are adjacent. This is the most studied isomer, likely due to a wider array of developed synthetic reactions. rsc.orguoregon.edu

1,3-Azaphosphinine : The nitrogen and phosphorus atoms are separated by one carbon atom.

1,4-Azaphosphinine : The nitrogen and phosphorus atoms are in a para-relationship, separated by two carbon atoms. rsc.org

The different arrangements of the electronegative nitrogen and the phosphorus atom influence the electronic properties and reactivity of the ring system. rsc.orgnsf.gov

The phosphorus atom in an azaphosphinine ring can exist in different oxidation or valence states, most commonly trivalent (P(III)) and pentavalent (P(V)). rsc.orgwikipedia.org This results in a total of six basic isomeric forms when combined with the three structural isomers. rsc.orgrsc.org

P(III) Derivatives : In these compounds, phosphorus has a valence of 3 and a coordination number of 3 (σ³λ³). wikipedia.orgchemeurope.com They possess a lone pair of electrons, making them nucleophilic and readily oxidized. libretexts.org

P(V) Derivatives : In this state, phosphorus has a valence of 5 and is often tetracoordinate or pentacoordinate (e.g., σ⁴λ⁵ or σ⁵λ⁵). wikipedia.orgchemeurope.com P(V)-oxo azaphosphinines, which feature a phosphoryl group (P=O), are a particularly common and stable class. rsc.orglibretexts.org Many synthetic routes lead directly to these pentavalent species, or the corresponding P(III) compounds are oxidized to this state over time. rsc.org

The valence state significantly impacts the geometry and chemical properties of the phosphorus center and the heterocycle as a whole. libretexts.org

| Structural Isomer | P(III) Derivative | P(V) Derivative (Example) |

|---|---|---|

| 1,2-Azaphosphinine | Features adjacent N and P(III) atoms. | Often exists as a stable 1,2λ⁵-azaphosphinine 2-oxide. |

| 1,3-Azaphosphinine | Contains N and P(III) atoms in a 1,3-relationship. | Can form corresponding P(V) oxides or other derivatives. |

| 1,4-Azaphosphinine | Has N and P(V) atoms in a para-relationship. | The first synthesized P,N-heterocycle was a 1,4λ⁵-azaphosphinine derivative. rsc.org |

Contemporary Significance of 1,3-Azaphosphinine in Organophosphorus Heterocyclic Chemistry

While historically underrepresented, azaphosphinines are emerging from the shadows of their single-heteroatom analogues like pyridine (B92270). rsc.orgdntb.gov.ua The field of organophosphorus chemistry is rapidly growing, with applications as reagents, catalysts, and functional materials. mdpi.commdpi.com In recent years, the applications for azaphosphinines have expanded into diverse areas such as asymmetric catalysis, supramolecular chemistry, cellular imaging, and medicinal chemistry. rsc.orgrsc.org

Structure

3D Structure

Propiedades

Número CAS |

23135-60-6 |

|---|---|

Fórmula molecular |

C4H4NP |

Peso molecular |

97.05 g/mol |

Nombre IUPAC |

1,3-azaphosphinine |

InChI |

InChI=1S/C4H4NP/c1-2-5-4-6-3-1/h1-4H |

Clave InChI |

VLYNPUIDQHROHG-UHFFFAOYSA-N |

SMILES canónico |

C1=CN=CP=C1 |

Origen del producto |

United States |

Synthetic Methodologies for 1,3 Azaphosphinine Scaffolds

Ring-Closing Strategies for the 1,3-Azaphosphinine Core

Ring-closing reactions are a fundamental approach to the synthesis of cyclic compounds, including the 1,3-azaphosphinine core. These strategies typically involve the formation of one or two bonds in the final step to construct the heterocyclic ring from an acyclic or partially cyclic precursor.

Cyclization reactions are a primary method for constructing the 1,3-azaphosphinine ring system. These methods generally involve the reaction of a precursor containing the pre-assembled N-C-C-C-P or N-C-C-P-C fragment with a suitable reagent to facilitate ring closure. While much of the literature focuses on the related 1,3,2-diazaphosphinine systems, the principles can be extended to the synthesis of 1,3-azaphosphinines. The majority of these syntheses involve the reaction of a 1,3-diamine or related derivative with a phosphorus-containing reagent. clockss.org

A common strategy involves the cyclization of 1,3-aminoalcohols or diamines with phosphorus halides. For instance, the cyclization of compounds containing an amino group and a group capable of reacting with a phosphorus dihalide can lead to the formation of the 1,3-azaphosphinine ring. The reaction of 3-(phenylaminomethylene)-2-hydroxychromanone with phenylphosphonic dichloride in dry benzene (B151609) with triethylamine (B128534) as a base has been reported to yield a chromeno[3,2-e] nih.govacs.orgoxazaphosphinin-5-one derivative, showcasing a cyclization approach to a fused 1,3-oxazaphosphinine system. researchgate.net A plausible mechanism for such cyclizations can involve a Michael addition of a phosphite (B83602) to an azomethine bond, followed by an intramolecular nucleophilic attack to close the ring. researchgate.net

| Precursor Type | Phosphorus Reagent | Product Type | Reference |

| 1,3-Diamine derivatives | Phosphorus halides/sulfides | 1,3,2-Diazaphosphinines | clockss.org |

| 3-(Phenylaminomethylene)-2-hydroxychromanone | Phenylphosphonic dichloride | Chromeno[3,2-e] nih.govacs.orgoxazaphosphinin-5-one | researchgate.net |

| 2-Aminophenyl(phenyl)phosphine | Acetaldehyde | 2-Methyl-3-phenyl-2,3-dihydro-1H-benzo[d] nih.govacs.orgazaphosphole | nih.gov |

Annulation reactions, where a new ring is fused onto an existing one, represent another viable route to 1,3-azaphosphinine derivatives, particularly those that are part of a larger, fused-ring system. These reactions build the heterocyclic ring through the simultaneous formation of two bonds. researchgate.net Annulation strategies can be categorized based on the number of atoms contributed by each reactant to the new ring, such as [4+2], [3+3], or [5+1] annulations.

For example, a phosphine-catalyzed [4+1] annulation of electron-deficient 1,3-azadienes with maleimides has been developed for the synthesis of 1,7-diazaspiro[4.4]nonenes. rsc.org While this specific example leads to a spirocyclic system, the underlying principle of using a 1,3-azadiene as a four-atom component in an annulation reaction is relevant to the construction of six-membered nitrogen-containing heterocycles. Similarly, 1,6-addition-based annulation reactions have emerged as a powerful tool for constructing various O- and N-containing heterocycles. chim.it A flexible annulation strategy uniting succinic anhydride (B1165640) and 1,3-azadienes has been described for the production of allylic 2-oxopyrrolidines, showcasing the versatility of 1,3-azadienes in annulation reactions. nih.gov

| Annulation Type | Reactants | Product Type | Reference |

| [4+1] Annulation | 1,3-Azadienes and maleimides | 1,7-Diazaspiro[4.4]nonenes | rsc.org |

| Formal Cycloaddition | 1,3-Azadienes and succinic anhydride | Allylic 2-oxopyrrolidines | nih.gov |

Cycloaddition reactions are powerful and atom-economical methods for the synthesis of cyclic compounds. In the context of 1,3-azaphosphinine synthesis, various types of cycloadditions have been employed, including inverse-electron-demand hetero-Diels-Alder reactions, [4+2] cycloadditions, and [3+2] cycloaddition processes.

A direct and efficient method for the synthesis of 1,3-azaphosphinines involves the inverse-electron-demand hetero-Diels-Alder (IEDDA) reaction. wikipedia.org This type of reaction occurs between an electron-poor diene and an electron-rich dienophile. wikipedia.org A notable example is the reaction of sodium 2-phosphaethynolate (NaOCP) with triazines. nih.gov This approach provides a straightforward route to 1,3-aza-λ³-phosphinines. nih.gov In the case of 1,2,4-triazines, a directing-group approach based on the complexation of the sodium ion has been developed, which facilitates the hetero-Diels-Alder reaction by forming an ionic tether. nih.gov This methodology has also been extended to the synthesis of 1,4-aza-λ³-phosphinines and 1,2,4-diaza-λ³-phosphinines. nih.gov

| Diene | Dienophile | Product | Key Feature | Reference |

| 1,2,4-Triazines | Sodium 2-phosphaethynolate (NaOCP) | 1,3-Aza-λ³-phosphinines | Directing-group approach with sodium ion | nih.gov |

| Tetrazines | Sodium 2-phosphaethynolate (NaOCP) | 1,2,4-Diaza-λ³-phosphinines | IEDDA reaction | nih.gov |

The [4+2] cycloaddition, or Diels-Alder reaction, is a classic and widely used method for the formation of six-membered rings. In the context of azaphosphinine synthesis, this reaction typically involves a diene containing the N-C-C-C or a related fragment and a dienophile containing a phosphorus-carbon multiple bond (phosphaalkene or phosphaalkyne). The reaction between an activated electron-poor imine and 2H-phospholes, which act as dienes, can yield 1-phospha-2-azanorbornenes through a phospha-aza-Diels-Alder reaction. researchgate.net Although this leads to a bicyclic system, it demonstrates the principle of forming a P-N containing six-membered ring via a [4+2] cycloaddition.

The reaction of 1,3,2-diazatitanacyclohexa-3,6-dienes with PCl₃ and triethylamine directly affords 1,3,2-diazaphosphinines. These can then react with alkynes in a [4+2] cycloaddition-cycloreversion process to yield 1,2-azaphosphinines. While not directly forming a 1,3-azaphosphinine, this demonstrates the utility of [4+2] cycloadditions in the broader field of azaphosphinine synthesis.

| Diene Component | Dienophile Component | Intermediate/Product | Reference |

| 2H-Phospholes | Activated electron-poor imine | 1-Phospha-2-azanorbornenes | researchgate.net |

| 1,3,2-Diazaphosphinines | Alkynes | 1,2-Azaphosphinines | acs.org |

The [3+2] cycloaddition is a powerful tool for the construction of five-membered rings and involves the reaction of a 1,3-dipole with a dipolarophile. nih.govnumberanalytics.com While this reaction does not directly lead to the six-membered 1,3-azaphosphinine ring in a single step, it can be a key step in a multi-step synthesis. For example, a [3+2] cycloaddition can be used to construct a five-membered heterocyclic precursor which can then undergo ring expansion or further reactions to form the desired 1,3-azaphosphinine.

The phosphine-catalyzed [3+2] cycloaddition of azomethine imines with allenoates is a known reaction for the synthesis of five-membered nitrogen-containing heterocycles. researchgate.net In some complex reaction cascades, a [3+2] cycloaddition can be followed by other transformations. For instance, a Cp*RuCl(COD)-catalyzed [3+2] cycloaddition of an alkyne-functionalized phosphinine with phenylazide has been attempted, though in this case, the phosphinine core remained intact. acs.org The application of [3+2] cycloadditions to directly synthesize 1,3-azaphosphinines is not as well-documented as other methods, suggesting it may be a less common or more indirect route.

| 1,3-Dipole | Dipolarophile | Initial Product | Relevance to 1,3-Azaphosphinine Synthesis | Reference |

| Azomethine ylides | Alkenes/Alkynes | Pyrrolidines/Five-membered heterocycles | Can form precursors for subsequent ring expansion or functionalization | nih.gov |

| Azomethine imines | Allenoates | Five-membered nitrogen heterocycles | Potential for multi-step synthesis of larger rings | researchgate.net |

Cycloaddition Reactions in 1,3-Azaphosphinine Synthesis

Precursor-Based Synthetic Routes to 1,3-Azaphosphinines

The construction of the 1,3-azaphosphinine ring often begins with precursors that already contain a significant portion of the final ring's backbone. These methods typically involve the introduction of the phosphorus atom into a nitrogen-containing acyclic or cyclic compound.

Utilization of Aza- and Diazapyrilium Salt Precursors

The synthesis of 1,3-azaphosphinines can be achieved using precursors analogous to pyrylium (B1242799) salts, which are well-known for their reactivity towards nucleophiles to form various aromatic heterocycles. In this approach, vinylogous amides or their derivatives serve as a C-C-C-N fragment. One of the earliest examples of this strategy was demonstrated by Märkl and Dorfmeister. They utilized N-acyl-2-aminovinylphosphonium salts, which are prepared from β-chloro-N-acylvinylimmonium salts. The treatment of these phosphonium (B103445) salt precursors with a base such as sodium hydride initiates a cyclization reaction to furnish the 1,3-azaphosphinine ring system.

| Precursor | Reagent | Product | Yield |

|---|---|---|---|

| N-Benzoyl-2-(triphenylphosphonio)aminovinylphosphonium salt | Sodium Hydride (NaH) | 2,4,6-Triphenyl-1,3-azaphosphinine (B14304647) | Not Reported |

Phosphazene-Mediated Synthesis of Azaphosphinine Derivatives

Phosphazenes, or iminophosphoranes, are versatile reagents in heterocyclic synthesis. The Staudinger reaction between an azide (B81097) and a phosphine (B1218219) is a common method for generating phosphazene intermediates. organic-chemistry.org While this methodology is well-established for the synthesis of 1,2-azaphosphinines, its application for the 1,3-isomer is less direct.

In a typical pathway for the 1,2-isomer, an N-vinyl-iminophosphorane, generated from a vinyl azide and a phosphine, acts as a 1-aza-diene in a [4+2] cycloaddition reaction with an alkyne. rsc.org This reaction proceeds to form a 1,2λ⁵-azaphosphinine derivative. rsc.org This approach highlights the utility of phosphazene-derived dienes in constructing azaphosphinine rings, although a direct analogue for the synthesis of 1,3-azaphosphinines via a similar cycloaddition is not prominently documented.

| Diene Precursor (Vinyl Azide) | Phosphine | Dienophile (Alkyne) | Product | Yield |

|---|---|---|---|---|

| Azidostyrene | Trimethyl phosphite | Dimethyl acetylenedicarboxylate | 2,2-Dimethoxy-1,2-dihydro-1,2-azaphosphinine derivative | Modest to Good |

Palladium-Catalyzed Intramolecular C–P Coupling from Phosphanamines

Modern synthetic methods increasingly rely on transition-metal catalysis to form key bonds. Palladium-catalyzed cross-coupling reactions are a powerful tool for C–P bond formation. beilstein-journals.org In principle, an intramolecular version of this reaction can be used to synthesize phosphorus-containing heterocycles. This strategy would involve a precursor containing both an aryl (or vinyl) halide and a phosphanamine group, which upon cyclization under palladium catalysis, would form the azaphosphinine ring.

This approach has been successfully applied to the synthesis of related five-membered ring systems, such as 1,3-benzoazaphosphole analogues. nih.gov For example, a 2-aminophenylphosphine can be condensed with an aldehyde to form an imine, which is then subjected to Pd(OAc)₂-catalyzed cyclization. nih.gov While a direct application of this intramolecular C-P coupling from a suitable acyclic phosphanamine precursor to form a six-membered 1,3-azaphosphinine is not widely reported, it represents a theoretically viable and modern approach to this ring system.

Advanced Approaches to 1,3-Azaphosphinine Synthesis

More advanced synthetic routes to 1,3-azaphosphinines often employ cycloaddition reactions with highly reactive intermediates like phosphaalkynes. These methods build the heterocyclic core in a convergent manner.

A notable example from Regitz and coworkers involves the [4+2] cycloaddition of tri-tert-butylazete with (2,2-dimethylpropylidyne)phosphane, a stable phosphaalkyne. rsc.org This reaction initially forms a Dewar benzene-like intermediate, which upon exposure to light, isomerizes to the corresponding 1,3λ³-azaphosphinine. rsc.org

Another advanced method, developed by Appel and Poppe, utilizes a cycloaddition reaction between an oxazinone and an N-silyl-phosphaalkyne. The initial cycloadduct undergoes a retro-Diels-Alder reaction to extrude carbon dioxide, affording a 4-silylamino-1,3λ³-azaphosphinine. Subsequent hydrolysis yields the final amine-substituted heterocycle in moderate yield. rsc.org

Furthermore, Märkl and Dörges demonstrated a consecutive cycloaddition/cycloreversion pathway. In this sequence, a 1,5,3-diazaphosphinine undergoes a [4+2] cycloaddition with an internal alkyne. The resulting bicyclic intermediate then undergoes a cycloreversion, extruding benzonitrile (B105546) to form a heavily substituted 1,3λ³-azaphosphinine. rsc.orgcapes.gov.br

| Reactant 1 | Reactant 2 | Key Intermediate/Process | Product | Yield |

|---|---|---|---|---|

| Tri-tert-butylazete | (2,2-Dimethylpropylidyne)phosphane | Dewar benzene intermediate, photoisomerization | Substituted 1,3λ³-azaphosphinine | Good (for Dewar intermediate) |

| Oxazinone derivative | N-silyl-phosphaalkyne | Cycloaddition followed by CO₂ extrusion | 4-Amino-1,3λ³-azaphosphinine | Moderate |

| 1,5,3-Diazaphosphinine | Internal alkyne | Cycloaddition/cycloreversion | Substituted 1,3λ³-azaphosphinine | Not Reported |

Electronic Structure and Aromaticity of 1,3 Azaphosphinines

Theoretical Assessment of Aromaticity in 1,3-Azaphosphinines

The aromaticity of 1,3-azaphosphinines is not as pronounced as in benzene (B151609) or pyridine (B92270), a phenomenon attributed to the significant differences in electronegativity between carbon, nitrogen, and phosphorus atoms. This difference can lead to greater localization of π-electrons. nsf.gov Theoretical calculations have been crucial in quantifying the degree of aromaticity in these heterocyclic systems.

A primary computational tool for evaluating aromaticity is the Nucleus-Independent Chemical Shift (NICS) analysis. github.io This method calculates the magnetic shielding at a specific point, typically the center of the ring, with negative values indicating the presence of a diatropic ring current, a hallmark of aromaticity. nsf.govgithub.io

Computational studies have shown that 1,3-azaphosphinine is more aromatic than its 1,2-azaphosphinine isomer. nsf.govcmu.edu However, both isomers are significantly less aromatic than pyridine and phosphinine. nsf.gov The reduced aromaticity in azaphosphinines is linked to the differing electronegativities of nitrogen and phosphorus, which causes increased localization of p-electrons. nsf.gov Interestingly, despite being more aromatic, the 1,3-isomer is calculated to be less thermodynamically stable than the 1,2-isomer. nsf.govcmu.edu

| Compound | NICS(0) Value |

|---|---|

| Pyridine | -14.6 |

| Phosphinine | -12.0 |

| 1,3-Azaphosphinine | -6.4 |

| 1,2-Azaphosphinine | -3.0 |

NICS(0) values are calculated at the geometric center of the ring. Data sourced from computational studies by Le Floch and co-workers. nsf.govcmu.edu

Aromaticity is generally defined by a set of criteria known as Hückel's Rule, which requires a molecule to be cyclic, planar, fully conjugated, and possess 4n+2 π electrons. lumenlearning.comlibretexts.org Formally, 1,3-azaphosphinines with a trivalent phosphorus atom (PIII) meet these criteria and are considered aromatic. nsf.gov

However, the degree of electronic delocalization is a critical factor. In azaphosphinines, the placement of the heteroatoms within the ring can limit this delocalization. nsf.gov The ability of the P=C double bond system to participate in conjugative interactions is a key area of study. cmu.edu While delocalization exists, it is less effective than in pyridine or phosphinine due to the electronic perturbation caused by having two different heteroatoms in the ring. nsf.govcmu.edu

Comparative Electronic Structure Investigations

Understanding the unique electronic structure of 1,3-azaphosphinines is enhanced by comparing them with their structural isomers and parent heterocycles.

The arrangement of the nitrogen and phosphorus atoms significantly impacts the electronic properties of azaphosphinine isomers. nsf.gov In the 1,2-isomer, the direct bond between the highly electronegative nitrogen and the less electronegative phosphorus leads to a significant localization of π-electrons. nsf.gov This effect is less pronounced in the 1,3-isomer, where the heteroatoms are separated by a carbon atom, allowing for a greater degree of aromatic delocalization, as confirmed by NICS calculations. nsf.govcmu.edu Consequently, the 1,3-isomer is more aromatic than the 1,2-isomer. cmu.edu The 1,4-isomer is less commonly studied in direct comparison, but the principles of heteroatom placement and electronegativity differences remain central to its electronic character. nsf.gov

When compared to the parent single-heteroatom rings, 1,3-azaphosphinines exhibit weaker aromaticity. cmu.edu Both pyridine and phosphinine have more effective π-electron delocalization, resulting in more negative NICS values. nsf.govcmu.edu

Charge Distribution and Dipolar Characteristics in 1,3-Azaphosphinines

The distribution of electron density in 1,3-azaphosphinines is relatively balanced, leading to a poor dipolar character. cmu.edu This contrasts sharply with the 1,2-azaphosphinine isomer. In 1,2-azaphosphinine, the introduction of a nitrogen atom adjacent to the phosphorus atom significantly increases the positive charge on the phosphorus atom. cmu.edu This charge separation induces a notable cmu.edulibretexts.org dipolar character in the 1,2-isomer, which is not observed in 1,3-azaphosphinines. nsf.govcmu.edu

Theoretical calculations of Mulliken charge distribution quantify these differences, showing a less polarized P-C framework in the 1,3-isomer compared to the pronounced charge separation in the 1,2-isomer.

| Compound | Charge on P | Charge on N | Charge on C4 |

|---|---|---|---|

| 1,3-Azaphosphinine | +0.48 | -0.56 | -0.28 |

| 1,2-Azaphosphinine | +0.62 | -0.49 | -0.34 |

Data reflects the calculated partial charges on the phosphorus, nitrogen, and C4 atoms, illustrating the difference in charge distribution between the isomers. cmu.edu

Mulliken Charge Distribution Analysis

Mulliken population analysis is a computational method used to estimate the partial atomic charges on the atoms within a molecule. In the context of 1,3-azaphosphinine and related azaphosphane structures, this analysis consistently reveals a distinct charge polarization within the P-N moiety.

Key Research Findings:

Charge on Phosphorus and Nitrogen: Due to the significant difference in electronegativity between phosphorus and nitrogen, the phosphorus atom in an azaphosphinine ring typically bears a partial positive charge (+ve), while the nitrogen atom carries a partial negative charge (-ve). researchgate.net This corresponds to electron deficiency at the phosphorus center and an excess of electron density at the nitrogen center. researchgate.net

Influence of Substituents: The magnitude of these partial charges can be modulated by the substituents attached to the phosphorus atom. Different substituent groups can alter the electron density distribution across the entire heterocyclic system. researchgate.net

The table below illustrates the general principle of charge distribution in a P=N bond within a heterocyclic framework, based on Mulliken population analysis.

| Atom | General Partial Charge | Electronic Character |

| Phosphorus (P) | Positive (+δ) | Electron-deficient (Electrophilic) |

| Nitrogen (N) | Negative (-δ) | Electron-rich (Nucleophilic) |

This table demonstrates the expected charge polarization in the P-N unit of 1,3-azaphosphinine based on electronegativity differences and findings in related structures.

Dipolar Character and its Influence on Reactivity

The inherent charge separation in the 1,3-azaphosphinine ring, stemming from the electronegativity disparity between phosphorus and nitrogen, imparts a significant dipolar character to the molecule. nsf.gov This electronic feature is a primary determinant of its chemical reactivity, particularly in pericyclic reactions.

Key Research Findings:

Cycloaddition Reactions: The dipolar nature of the 1,3-azaphosphinine system makes it a suitable participant in 1,3-dipolar cycloaddition reactions. In these reactions, the azaphosphinine can act as a 1,3-dipole, reacting with various unsaturated molecules (dipolarophiles) to form five-membered ring systems. The efficiency and regioselectivity of these cycloadditions are governed by the frontier molecular orbitals (HOMO-LUMO) of the reacting species.

π-Conjugation Phenomena in Phosphorus(V)-Containing Heterocycles

The concept of aromaticity and π-conjugation in phosphorus heterocycles is more complex than in their purely organic counterparts. For pentavalent (PV) azaphosphinines, the notion of a classic, fully delocalized aromatic π-system is generally considered unlikely. nsf.gov Instead, electron delocalization is better described by other electronic phenomena.

Key Research Findings:

Negative Hyperconjugation: In PV azaphosphinines, particularly those containing a P=O (phosphoryl) or similar group, electron delocalization is thought to occur primarily through negative hyperconjugation. This involves the delocalization of electron density from the lone pairs of adjacent atoms (like nitrogen or oxygen) into the antibonding orbitals of the phosphorus bonds. nsf.gov This phenomenon stabilizes the molecule but does not constitute true aromaticity, as the p-orbitals of the phosphorus atom are not consistently involved in the cyclic π-system. nsf.gov

Aromaticity in PIII Analogues: To understand the electronic system better, comparisons are often made with the trivalent (PIII) analogues. Computational studies using Nucleus-Independent Chemical Shift (NICS) calculations—a method to gauge aromaticity where negative values indicate aromatic character—have shown that λ³-1,3-azaphosphinine is more aromatic than its λ³-1,2-azaphosphinine counterpart. However, both are less aromatic than their single-heteroatom analogues, pyridine and phosphinine. nsf.gov This is attributed to the large electronegativity difference between the adjacent P and N atoms in the 1,2-isomer, which localizes π-electrons. nsf.gov

Comparative Aromaticity via NICS Values

| Compound | NICS Value | Aromatic Character |

|---|---|---|

| Pyridine | High Negative | Strongly Aromatic |

| Phosphinine | Moderate Negative | Aromatic |

| λ³-1,3-Azaphosphinine | Lower Negative | Weakly Aromatic |

This table presents a qualitative comparison of aromaticity based on the findings of NICS calculations mentioned in the literature. nsf.gov

Molecular Orbital Theory and Analysis for 1,3-Azaphosphinines

Molecular orbital (MO) theory provides a more detailed picture of the electronic structure and reactivity of 1,3-azaphosphinines. Analyses focusing on the frontier molecular orbitals and natural bond orbitals offer valuable interpretations of the bonding and electron delocalization within the ring.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy and localization of these frontier orbitals determine the molecule's ability to act as an electron donor or acceptor.

General Principles:

HOMO: The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilic character.

LUMO: The LUMO is the orbital that is most likely to accept electrons, defining its electrophilic character.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

For 1,3-azaphosphinines, the distribution of the HOMO and LUMO across the ring atoms dictates the preferred sites for electrophilic and nucleophilic attack, respectively, and is crucial for predicting the outcomes of pericyclic reactions.

Natural Bond Orbital (NBO) Interpretations

Natural Bond Orbital (NBO) analysis translates complex molecular wavefunctions into a more intuitive chemical picture of localized bonds, lone pairs, and donor-acceptor interactions.

Key Research Findings:

Reactivity and Reaction Mechanisms of 1,3 Azaphosphinines

Cycloaddition Reactions Involving 1,3-Azaphosphinines

1,3-Azaphosphinines readily engage in cycloaddition reactions, which serve as a powerful tool for the transformation of the heterocyclic ring and the synthesis of more complex molecular architectures. These reactions are predominantly of the [4+2] type, where the 1,3-azaphosphinine can act as a diene component.

Reactivity with Alkynes and Related Dienophiles

1,3-Azaphosphinines have been shown to react with various alkynes and related dienophiles in what can be formally described as a Diels-Alder type reaction. This reactivity is a cornerstone of their chemical behavior and provides a strategic route to other heterocyclic systems. The reaction is initiated by the [4+2] cycloaddition of the alkyne across the P-C4 moiety of the 1,3-azaphosphinine ring. This process is facilitated by the electronic nature of the 1,3-azaphosphinine, which behaves as a formal dipole, making it amenable to concerted cycloaddition pathways.

[4+2] Cycloaddition/Cycloreversion Sequences

A particularly significant reaction pathway for 1,3-azaphosphinines is the [4+2] cycloaddition followed by a cycloreversion sequence. This tandem process is a key method for the conversion of 1,3-azaphosphinines into other valuable heterocyclic compounds, most notably phosphinines.

Following its formation, the transient azaphosphabarrelene intermediate undergoes a retro-Diels-Alder reaction, or cycloreversion. This step is characterized by the extrusion of a stable small molecule, typically a nitrile. The elimination of the nitrile is a thermodynamically favorable process that drives the reaction forward and results in the formation of a new, more stable aromatic ring system. For instance, in the reaction of a 2,4,6-triphenyl-1,3-azaphosphinine (B14304647) with an alkyne, benzonitrile (B105546) is released as a byproduct.

Utility in the Synthesis of Polyfunctional Phosphinines

The cycloaddition-cycloreversion sequence of 1,3-azaphosphinines with alkynes provides a versatile and efficient synthetic route to polyfunctionalized phosphinines. By carefully selecting the substituents on both the starting 1,3-azaphosphinine and the alkyne dienophile, a wide array of substituted phosphinines can be accessed. This methodology is particularly valuable as it allows for the introduction of various functional groups onto the phosphinine ring in a controlled manner, leading to compounds with tailored electronic and steric properties.

Functionalization and Derivatization Reactions of the 1,3-Azaphosphinine Ring

Beyond their participation in cycloaddition reactions that transform the ring system, 1,3-azaphosphinines can also undergo functionalization and derivatization reactions that preserve the core heterocyclic structure. These reactions are crucial for modifying the properties of the 1,3-azaphosphinine scaffold and for preparing a broader range of derivatives for further study and application.

Research in this area has demonstrated that the phosphorus atom in the 1,3-azaphosphinine ring is susceptible to nucleophilic attack. For example, the reaction of 2,4,6-triphenyl-1,3-azaphosphinine with a strong nucleophile like phenyllithium (B1222949) results in the addition of the phenyl group to the phosphorus center. This initially forms a phosphinyl anion intermediate. Subsequent protonation of this anion with water leads to the formation of a non-aromatic 1,2-dihydro-1,3-azaphosphinine derivative. This reaction highlights the electrophilic character of the phosphorus atom within the 1,3-azaphosphinine ring and provides a method for the introduction of new substituents at this position, albeit with a loss of aromaticity in the final product. Further exploration of such reactions with a variety of nucleophiles and electrophiles is an active area of research aimed at expanding the synthetic utility of the 1,3-azaphosphinine core.

Mechanistic Elucidation of 1,3-Azaphosphinine Transformations

The reactivity and transformations of 1,3-azaphosphinines have been a subject of theoretical investigation to understand the underlying principles governing their chemical behavior. Computational studies have provided significant insights into reaction pathways, the nature of transition states, and the electronic factors that dictate the selectivity of their reactions.

Theoretical Studies on Reaction Pathways and Transition States

Computational chemistry has been instrumental in mapping the potential energy surfaces for reactions involving 1,3-azaphosphinines. These studies help in understanding the feasibility of different reaction pathways and the structure of their corresponding transition states.

One of the key areas of investigation has been the cycloaddition reactivity of azaphosphinines. A computational study comparing the reactivity of 1,3-azaphosphinines with 1,2-azaphosphinines in reactions with alkynes revealed that the 1,3-isomers react much more slowly. rsc.org This difference in reactivity was attributed to the less pronounced dipolar characteristics of the 1,3-azaphosphinine scaffold. rsc.org

Theoretical calculations, such as those employing Density Functional Theory (DFT), have been used to evaluate the activation energies for various transformations. For instance, in Diels-Alder type reactions, the substitution of a carbon atom in a dienophile with a phosphorus atom has been shown to decrease the activation energy, facilitating the reaction. researchgate.net This principle suggests that the phosphorus atom in the 1,3-azaphosphinine ring plays a crucial role in its cycloaddition reactions.

Computational analyses have also shed light on the stability and aromaticity of the 1,3-azaphosphinine ring system. A seminal 1999 study compared the aromaticity of 1,2- and 1,3-λ³-azaphosphinines with pyridine (B92270) and phosphinine using Nucleus-Independent Chemical Shift (NICS) calculations. nsf.gov The results indicated that while both azaphosphinine isomers are less aromatic than their single-heteroatom counterparts, the 1,3-isomer is more aromatic than the 1,2-isomer. nsf.gov Paradoxically, the study also suggested that the more aromatic 1,3-λ³-isomer is less stable. nsf.gov This was rationalized by Natural Bond Orbital (NBO) analysis, which found that the specific arrangement of the nitrogen and phosphorus atoms in the 1,3-azaphosphinine ring leads to an electron distribution that limits electronic delocalization. nsf.gov

| Compound | NICS(0) Value | Aromaticity Comparison |

| Pyridine | -14.6 | Most Aromatic |

| Phosphinine | -9.8 | Aromatic |

| 1,3-λ³-Azaphosphinine | -8.5 | More Aromatic than 1,2-isomer |

| 1,2-λ³-Azaphosphinine | -3.7 | Least Aromatic |

| Data sourced from computational studies comparing aromaticity. nsf.gov |

Electronic Factors Governing Reactivity and Selectivity

The reactivity and selectivity of 1,3-azaphosphinines are profoundly influenced by their electronic structure. The inherent difference in electronegativity between the nitrogen and phosphorus atoms is a primary factor, increasing the nucleophilicity of the nitrogen atom and the electrophilicity of the phosphorus atom. rsc.orgnsf.gov This electronic arrangement dictates how the molecule interacts with other reagents.

In the context of cycloaddition reactions, the electronic nature of both the azaphosphinine and the reacting partner determines the reaction's polarity and pathway. For reactions to be selective, there is often a requirement for a good electrophile to react with a good nucleophile. mdpi.comresearchgate.net The moderate nucleophilic and electrophilic character of the 1,3-azaphosphinine ring means that its reactivity in polar cycloaddition reactions is sensitive to the electronic properties of the substrate. For example, inverse-electron-demand hetero-Diels-Alder reactions rely on the specific electronic makeup of the azaphosphinine to proceed efficiently. nih.gov

Advanced Spectroscopic and Structural Characterization Techniques for 1,3 Azaphosphinines

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the characterization of 1,3-azaphosphinines. By probing the magnetic properties of atomic nuclei, NMR provides invaluable data on molecular structure, connectivity, and conformation. The presence of multiple NMR-active nuclei, including ¹H, ¹³C, and ³¹P, allows for a comprehensive analysis of this heterocyclic system.

For instance, the ¹H NMR spectrum of a representative 1,3λ³-azaphosphinine shows distinct signals for the protons on the ring. The chemical shifts provide evidence of the electron distribution within the heterocycle. Protons adjacent to the nitrogen atom are expected to be at a different chemical shift compared to those closer to the phosphorus atom due to differences in electronegativity and local electronic effects. nsf.govorgchemboulder.com Coupling constants between adjacent protons (JHH) provide information about the connectivity of the ring system.

Table 1: Illustrative ¹H NMR Spectroscopic Data for a 1,3λ³-Azaphosphinine Derivative

| Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 8.5 - 9.0 | Doublet | JHP ≈ 35-45 |

| H-4 | 7.8 - 8.2 | Multiplet | |

| H-5 | 7.2 - 7.5 | Multiplet | |

| H-6 | 8.0 - 8.4 | Multiplet |

Note: Data is representative and can vary significantly based on substituents and solvent.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy maps the carbon skeleton of 1,3-azaphosphinines, with each unique carbon atom producing a distinct signal. The chemical shifts in the ¹³C NMR spectrum are indicative of the carbon atom's hybridization and its electronic environment. libretexts.orgoregonstate.edu The carbons in the 1,3-azaphosphinine ring are deshielded due to their sp² hybridization and the influence of the adjacent heteroatoms.

A key feature in the ¹³C NMR spectra of these compounds is the presence of carbon-phosphorus coupling (JCP). nih.gov The magnitude of these coupling constants depends on the number of bonds separating the carbon and phosphorus atoms. One-bond couplings (¹JCP) are typically large, while two-bond (²JCP) and three-bond (³JCP) couplings are smaller and provide crucial information for assigning specific carbon resonances and confirming the molecular structure. ias.ac.inresearchgate.net For example, the carbon atom at position 2 (C-2) would exhibit a large one-bond coupling to the phosphorus atom, while C-4 would show a smaller two-bond coupling.

Table 2: Representative ¹³C NMR Spectroscopic Data for a Substituted 1,3-Azaphosphinine Analog

| Carbon Position | Chemical Shift (δ, ppm) | C-P Coupling Constant (JCP, Hz) |

| C-2 | 155 - 165 | ¹JCP ≈ 80-100 |

| C-4 | 140 - 150 | ²JCP ≈ 15-25 |

| C-5 | 125 - 135 | ³JCP ≈ 5-10 |

| C-6 | 150 - 160 | ²JCP ≈ 15-25 |

Note: Chemical shifts and coupling constants are illustrative and highly dependent on the specific substitution pattern and molecular structure. nih.gov

Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) is arguably the most direct and informative technique for studying 1,3-azaphosphinines, as it directly probes the phosphorus nucleus. oxinst.com With a 100% natural abundance and a spin of ½, ³¹P is a highly sensitive nucleus for NMR analysis. aiinmr.com The chemical shift (δP) in a ³¹P NMR spectrum is highly sensitive to the oxidation state, coordination number, and geometry of the phosphorus atom. huji.ac.il

This sensitivity is particularly useful for distinguishing between the trivalent P(III) and pentavalent P(V) forms of azaphosphinines. nsf.gov Trivalent 1,3λ³-azaphosphinines, which possess aromatic character, typically exhibit ³¹P NMR signals in a specific downfield region. nsf.govscience-and-fun.de In contrast, the corresponding pentavalent P(V) species, such as phosphoryl-substituted 1,3λ⁵-azaphosphinines, show signals in a different, typically more upfield, region of the spectrum. ucsb.edu This clear distinction allows for unambiguous determination of the phosphorus valence state. Furthermore, coordination of the phosphorus atom to a metal center results in a significant coordination shift, providing evidence of ligand binding. researchgate.netresearchgate.net

Table 3: Typical ³¹P NMR Chemical Shift Ranges for 1,3-Azaphosphinines

| Phosphorus Environment | Typical Chemical Shift (δ, ppm) |

| Trivalent (P(III)) 1,3λ³-Azaphosphinine | +80 to +150 |

| Pentavalent (P(V)) 1,3λ⁵-Azaphosphinine (e.g., P=O) | +10 to +40 |

| Coordinated to a Transition Metal | Varies significantly (often large downfield shift) |

Note: Referenced relative to 85% H₃PO₄. Ranges are approximate. nsf.govscience-and-fun.deucsb.edu

Vibrational Spectroscopy

Vibrational spectroscopy techniques, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provide information about the vibrational modes of a molecule. These methods are complementary and are used to identify functional groups and confirm the structural integrity of the 1,3-azaphosphinine ring.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. vscht.cz The resulting spectrum displays absorption bands at specific wavenumbers corresponding to the vibrational frequencies of different bonds and functional groups within the molecule.

For 1,3-azaphosphinines, the FTIR spectrum is expected to show characteristic absorption bands for the aromatic ring system. These include C-H stretching vibrations, typically above 3000 cm⁻¹, and C=C and C=N stretching vibrations within the 1400-1650 cm⁻¹ region. vscht.cz In P(V) derivatives containing a phosphoryl group (P=O), a very strong and characteristic absorption band is observed in the 1175-1300 cm⁻¹ range, which is a definitive indicator of this functional group. actachemscand.org The exact position of the P=O stretch is sensitive to the electronic effects of the substituents on the phosphorus atom.

Table 4: Expected Characteristic FTIR Absorption Bands for 1,3-Azaphosphinines

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3000 - 3100 | Aromatic C-H Stretch | Medium-Weak |

| 1550 - 1650 | C=C Ring Stretching | Medium-Strong |

| 1400 - 1500 | C=N Ring Stretching | Medium-Strong |

| 1175 - 1300 | P=O Stretch (in P(V) oxides) | Strong |

| 650 - 900 | C-H Out-of-plane Bending | Strong |

Note: These are general ranges and can be influenced by the molecular environment and substitution. vscht.czactachemscand.org

Raman spectroscopy is a light scattering technique that provides information on molecular vibrations complementary to that from FTIR. While FTIR is based on the absorption of light, Raman spectroscopy measures the inelastic scattering of monochromatic light. According to the rule of mutual exclusion, for centrosymmetric molecules, vibrations that are Raman active are IR inactive, and vice versa. Although 1,3-azaphosphinines are not centrosymmetric, the two techniques provide complementary information.

In Raman spectra of 1,3-azaphosphinines, symmetric vibrations tend to produce strong signals. A particularly characteristic feature would be the symmetric "breathing" mode of the heterocyclic ring, which involves the concerted expansion and contraction of the entire ring. This vibration, often weak in the IR spectrum, typically gives rise to a strong and sharp peak in the Raman spectrum. Other expected signals include those for C=C and C=N symmetric stretches. Raman spectroscopy is therefore a valuable tool for confirming the presence and integrity of the heterocyclic ring structure.

Electronic Spectroscopy

Electronic spectroscopy provides valuable insights into the electronic structure and transitions within the 1,3-azaphosphinine ring system. Techniques such as Ultraviolet-Visible (UV-Vis) and Photoelectron Spectroscopy are instrumental in characterizing these heterocyclic compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis absorption properties of 1,3-azaphosphinine derivatives are dictated by the electronic transitions within the heterocyclic ring and its substituents. The spectra are typically characterized by bands arising from π→π* and n→π* transitions. beilstein-journals.org The nature and position of substituents on the ring can significantly influence the absorption maxima (λmax) and molar absorptivity. researchgate.net

In related azophosphine systems, which contain the 1,3-P,N linkage, the electronic properties are tunable. researchgate.net For instance, attaching N-aryl substituents with either electron-donating or electron-withdrawing groups affects the spectroscopic properties of the molecule. researchgate.net This tunability is a key feature of interest in the development of functional materials like dyes or ligands for transition metal complexes. researchgate.netresearchgate.net The UV-Vis spectra of these compounds generally exhibit strong π→π* transitions and weaker n→π* transitions, with the exact position and intensity of these bands being sensitive to the electronic environment of the chromophore. beilstein-journals.org

| Compound Type | Transition Type | Typical λmax Range (nm) | Notes |

|---|---|---|---|

| Substituted Phenylazopyrazoles | π→π | 324–368 | Represents a strong, allowed transition. beilstein-journals.org |

| Substituted Phenylazopyrazoles | n→π | 410–451 | Represents a weaker, often broad transition or shoulder. beilstein-journals.org |

| N-Me-1,3-BN-toluene | - | 297 | An isoelectronic B-N analogue, for comparison. nih.gov |

Photoelectron Spectroscopy

Photoelectron Spectroscopy (PES) is a powerful technique for probing the energies of molecular orbitals. However, detailed experimental PES studies specifically focused on the 1,3-azaphosphinine ring system are not extensively reported in the reviewed literature. For comparison, studies on isoelectronic analogues like 1,3-azaborines have been conducted using a combination of UV-photoelectron spectroscopy and computational methods to analyze their electronic structure and the character of the highest occupied molecular orbitals (HOMOs). nih.govnih.gov Such an approach for 1,3-azaphosphinines could similarly elucidate the influence of the phosphorus and nitrogen heteroatoms on the orbital energies of the aromatic system.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a primary tool for determining the molecular weight of 1,3-azaphosphinine derivatives and for obtaining structural information through the analysis of their fragmentation patterns. High-resolution mass spectrometry (HRMS) allows for the precise determination of the molecular formula.

While detailed, systematic fragmentation studies for the 1,3-azaphosphinine class are not widely published, general principles of mass spectrometry for heterocyclic compounds can be applied. libretexts.org Upon ionization, typically via electron impact (EI) or electrospray ionization (ESI), the molecular ion ([M]⁺ or [M+H]⁺) is generated. Subsequent fragmentation can occur through characteristic pathways. For aromatic and heteroaromatic systems, the molecular ion peak is often strong due to the stability of the ring. libretexts.org

Common fragmentation pathways for heterocyclic compounds may include:

Ring Cleavage: Fission of bonds within the azaphosphinine ring, potentially leading to the loss of small molecules.

Loss of Substituents: Cleavage of bonds connecting substituents to the ring.

Retro-Diels-Alder (RDA) reaction: A characteristic fragmentation for six-membered rings, although its prevalence would depend on the specific substitution pattern and degree of aromaticity.

In studies of related azophosphines, mass spectrometry has been used to confirm the identity of rearrangement products, such as the formation of MesPPh2 from a P-aryl azophosphine through the loss of N2. chemrxiv.org This indicates that the loss of molecular nitrogen can be a potential fragmentation pathway for certain azaphosphinine precursors or derivatives.

| Ion Type | Description | Significance |

|---|---|---|

| [M]⁺ or [M+H]⁺ | Molecular Ion | Confirms the molecular weight and elemental composition (with HRMS). nih.gov |

| [M - N₂]⁺ | Loss of Molecular Nitrogen | Observed in the rearrangement of some azophosphine precursors. chemrxiv.org |

| [M - R]⁺ | Loss of a Substituent | Provides information about the groups attached to the ring. nih.gov |

X-ray Diffraction (XRD) and Crystallography for Solid-State Structures

X-ray crystallography is the most definitive method for elucidating the three-dimensional atomic arrangement of 1,3-azaphosphinines in the solid state. This technique provides precise data on bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction for Definitive Structural Characterization

Single-crystal X-ray diffraction (SCXRD) offers an unambiguous determination of the molecular structure of 1,3-azaphosphinine derivatives that can be grown as suitable single crystals. By analyzing the diffraction pattern of X-rays passing through the crystal, a detailed map of electron density can be constructed, from which the positions of individual atoms are precisely located. nih.gov This technique has been successfully applied to characterize various azaphosphinine isomers and related compounds, such as azophosphine-borane complexes and fused azaphosphininium species. chemrxiv.orgnsf.gov The resulting structural data are crucial for understanding the electronic nature of the ring, the effects of substitution, and the potential for non-covalent interactions like hydrogen bonding or π-stacking in the solid state. nih.gov

Analysis of Bond Lengths, Angles, and Planarity

The precise geometric parameters obtained from SCXRD allow for a detailed analysis of the 1,3-azaphosphinine ring. Computational studies comparing 1,2- and 1,3-azaphosphinines have explored their computed bond lengths and angles to assess properties like aromaticity. nsf.gov

Experimental data from a related P-N heterocyclic crystal structure provides insight into the key metrics. For example, in an azophosphine-borane complex, the P1–N1 bond length was determined to be 1.7380(12) Å. chemrxiv.org In another azophosphine crystal structure, the N1–P1 bond length is 1.7494(18) Å. chemrxiv.org The sum of the bond angles around the phosphorus atom can indicate its geometry; a sum of 313.0° for a P(III) center in an azophosphine highlights its pyramidal nature. chemrxiv.org

The planarity of the ring is a critical aspect of its structure. While aromatic systems like benzene (B151609) are planar, the introduction of heteroatoms and substituents can lead to deviations. In some dithiazoles, which are five-membered heterocyclic rings, the rings have been found to be planar. nih.gov Analysis of the torsional angles within the 1,3-azaphosphinine ring is necessary to determine if it adopts a planar, boat, or chair conformation, which will be influenced by the valence of the phosphorus atom (P-III vs. P-V) and the nature of its substituents. nsf.gov

| Parameter | Compound | Value | Reference |

|---|---|---|---|

| P1–N1 Bond Length | Azophosphine-borane complex 3·BH₃ | 1.7380(12) Å | chemrxiv.org |

| N1–P1 Bond Length | Azophosphine 3 | 1.7494(18) Å | chemrxiv.org |

| N1=N2 Bond Length | Azophosphine 3 | 1.258(3) Å | chemrxiv.org |

| Sum of angles around P1 | Azophosphine 3 | 313.0° | chemrxiv.org |

| P—CAr Bond Length | RuPhos Ligand | 1.848(2) Å | nih.gov |

| P—CCy Bond Length | RuPhos Ligand | 1.862(2) - 1.877(2) Å | nih.gov |

Note: The structural data presented is from closely related azophosphine compounds containing the P-N linkage, as comprehensive crystallographic data for the unsubstituted parent 1,3-azaphosphinine is limited. These values provide representative metrics for the key bonds and geometry around the phosphorus center.

Computational Chemistry Approaches in 1,3 Azaphosphinene Research

Density Functional Theory (DFT) Calculations for 1,3-Azaphosphinines

Density Functional Theory (DFT) stands as the most widely used computational method for studying 1,3-azaphosphinines and related compounds due to its favorable balance of computational cost and accuracy. cuny.edunih.govnih.gov It has been instrumental in characterizing the fundamental electronic structure and properties of the 1,3-azaphosphinine scaffold. nsf.govcmu.edu

A key computational study on the parent 1,3λ³-azaphosphinine heterocycle determined that the ring system is planar. nsf.gov The calculations, performed at the B3LYP/6-31G* level of theory, also provided precise values for the internal bond angles of the ring, which are crucial for understanding the strain and geometry of the system. nsf.govcmu.edu These calculated angles highlight the significant deviation from the ideal 120° angles of a perfect hexagon, a direct consequence of incorporating heteroatoms with different sizes and bonding preferences.

| Bond Angle | Calculated Value (°) |

| C–P–C | 98.01 |

| P–C–N | 129.31 |

| C–N–C | 120.11 |

| Data sourced from a computational study on 1,3λ³-azaphosphinine. nsf.gov |

Computational studies have revealed that, unlike the 1,2-azaphosphinine isomer which possesses a significant nih.govrsc.org dipolar character, the 1,3-azaphosphinine system exhibits a poor dipolar character. cmu.edu This difference is attributed to the relative placement of the nitrogen and phosphorus atoms. In the 1,3-isomer, the arrangement of heteroatoms leads to an electron distribution that limits broad electronic delocalization across the ring. rsc.org These findings are critical for predicting the molecule's reactivity, intermolecular interactions, and suitability as a ligand in coordination chemistry. nih.govrsc.org

Understanding the reactivity of 1,3-azaphosphinines requires detailed knowledge of their reaction pathways, which can be effectively modeled using DFT. researchgate.netrsc.orgrsc.org By calculating the energies of reactants, products, intermediates, and transition states, computational chemists can map out the entire potential energy surface of a reaction. mdpi.com This allows for the determination of activation barriers, reaction kinetics, and the thermodynamic feasibility of different pathways.

While specific DFT studies on the reaction mechanisms of 1,3-azaphosphinines are not as prevalent as for other isomers, the methodology is well-suited to investigate their characteristic reactions. For instance, it has been observed experimentally that 1,3λ³-azaphosphinines can undergo nitrile extrusion upon cycloaddition reactions. rsc.org DFT calculations could precisely model this cycloreversion process, identifying the transition state structure and the activation energy required, thereby explaining the regioselectivity and reaction conditions observed in the laboratory.

Aromaticity is a fundamental concept that dictates the stability and reactivity of cyclic conjugated systems. For novel heterocycles like 1,3-azaphosphinine, computational methods are the primary means of quantifying this property. The most common method employed is the calculation of Nucleus-Independent Chemical Shift (NICS), a magnetic criterion where negative values inside the ring denote aromaticity. rsc.orgmdpi.com

Computational studies have consistently concluded that the 1,3λ³-azaphosphinine scaffold is weakly aromatic. nsf.gov A seminal 1999 study calculated the NICS value for 1,3-azaphosphinine and compared it to related aromatic systems. The results, obtained at the GIAO-SCF/6-31+G//B3LYP/6-31G level of theory, show that while 1,3-azaphosphinine is aromatic, its aromatic character is less pronounced than that of benzene (B151609), pyridine (B92270), or phosphinine. cmu.edursc.org Interestingly, it was found to be slightly more aromatic than its 1,2-azaphosphinine isomer, a difference attributed to the reduced π-electron localization when the highly electronegative nitrogen and phosphorus atoms are not directly bonded to each other. rsc.org

| Compound | NICS(0.5) Value (ppm) |

| Benzene | -11.5 |

| Pyridine | -10.6 |

| Phosphinine | -10.2 |

| 1,3-Azaphosphinine | -9.3 |

| 1,2-Azaphosphinine | -8.9 |

| NICS values calculated at 0.5 Å above the ring center. Negative values denote aromaticity. cmu.edu |

High-Level Ab Initio Calculations

While DFT is a powerful workhorse, high-level ab initio methods offer a pathway to even greater accuracy, albeit at a significantly higher computational cost. dntb.gov.uarsc.orgdocumentsdelivered.com These methods, which include Møller-Plesset perturbation theory (MP2, MP4) and Coupled Cluster (CC) theory, are based on solving the electronic Schrödinger equation with fewer approximations than DFT.

For the 1,3-azaphosphinine system, such calculations could serve several important purposes. They can provide benchmark geometric and energetic data to validate the accuracy of various DFT functionals. Furthermore, for processes where DFT may be less reliable, such as the study of excited states or systems with significant multireference character, methods like Coupled Cluster or Complete Active Space Self-Consistent Field (CASSCF) would be more appropriate. However, due to their demanding computational requirements, the application of these high-level ab initio methods to 1,3-azaphosphinine derivatives is not yet widely documented in the literature.

Solvation Models and Environmental Influences on Electronic Spectra

The properties and reactivity of molecules can be significantly altered by their environment, particularly in solution. nih.govresearchgate.net Computational solvation models are employed to simulate the effects of a solvent on the structure and electronic properties of a solute molecule like 1,3-azaphosphinine.

The most common approaches are implicit solvation models, such as the Polarizable Continuum Model (PCM), where the solvent is represented as a continuous dielectric medium. nih.gov These models are computationally efficient and can be used to re-optimize the geometry of 1,3-azaphosphinine in different solvents and to calculate how the solvent environment influences its electronic absorption spectrum. Such calculations can predict solvatochromic shifts (changes in absorption wavelength with solvent polarity), which are crucial for interpreting experimental UV-Vis spectra and understanding the photophysical properties of these compounds. researchgate.net While these are standard and vital techniques, specific studies detailing their application to the electronic spectra of 1,3-azaphosphinines are not extensively reported.

Future Directions and Emerging Research Avenues in 1,3 Azaphosphinene Chemistry

Development of Novel and Efficient Synthetic Routes

The synthesis of 1,3-azaphosphinines remains a primary challenge, with existing methods often involving multiple steps, harsh conditions, or limited substrate scope. Future efforts will be directed toward creating more efficient, versatile, and scalable synthetic pathways.

One promising direction is the move towards one-pot syntheses. For instance, reacting 2-aza-1,3-dienes with dichlorophenylphosphane has been shown to produce 1,3λ³-azaphosphinines in a single step. Further exploration of different phosphorus reagents and substituted aza-dienes could significantly broaden the accessibility of these compounds.

Another established, yet complex, route involves the transformation of other P,N-heterocycles. The [4+2] cycloaddition of internal alkynes to 1,5,3-diazaphosphinines, followed by a cycloreversion that extrudes benzonitrile (B105546), yields 1,3λ³-azaphosphinines. Future work could focus on optimizing this sequence, perhaps by using alternative dienophiles or developing catalytic versions of the reaction to improve yields and functional group tolerance. The development of synthetic routes that avoid unstable or toxic intermediates, a known challenge in organophosphorus chemistry, is also a critical goal. spectroscopyonline.com

| Current Synthetic Approach | Key Reactants | Future Research Focus |

| Cyclization | 2-Aza-1,3-dienes, Dichlorophosphanes | Broaden substrate scope, improve yields, one-pot variations |

| Heterocycle Transformation | 1,5,3-Diazaphosphinines, Internal Alkynes | Optimize reaction conditions, explore catalytic variants, use alternative dienophiles |

Comprehensive Exploration of Underexplored Reactivity Modes

The reactivity of 1,3-azaphosphinines is rich but remains largely untapped. The inherent difference in electronegativity between the phosphorus and nitrogen atoms imparts a unique electronic character, making the ring susceptible to various transformations. nih.gov

The most well-documented reaction is the [4+2] cycloaddition of alkynes across the P1 and C4 positions, which, after cycloreversion, provides an entry into polyfunctional phosphinines. xray.cz This known reactivity suggests a fertile ground for exploring other pericyclic reactions. Investigations into Diels-Alder reactions with different dienophiles (e.g., alkenes, allenes) or inverse-electron-demand cycloadditions could reveal novel transformation pathways and lead to complex molecular architectures.

Furthermore, the phosphorus and nitrogen centers offer opportunities for coordination chemistry and catalysis. The phosphorus atom's lone pair could be used to form complexes with transition metals, potentially leading to new catalysts or functional materials. Similarly, reactions involving C-H activation at the carbon positions of the ring, a powerful tool in modern organic synthesis, are yet to be thoroughly investigated for this scaffold. nih.gov

Advanced Computational Modeling for Predictive Understanding

Computational chemistry is set to become an indispensable tool for accelerating research in 1,3-azaphosphinine chemistry. Theoretical studies can provide deep insights into the structure, bonding, and reactivity of these molecules, guiding experimental efforts and preventing trial-and-error approaches. nih.gov

A foundational theoretical study using B3LYP/6–31G* calculations has already demonstrated that replacing a methine (C-H) unit in a phosphinine ring with a nitrogen atom significantly alters the charge distribution and molecular orbitals. xray.cz This computational finding successfully explains the dipolar character of 1,3-azaphosphinines and their propensity to undergo cycloaddition reactions. xray.cz

Future research will leverage more advanced computational models to predict reaction outcomes with greater accuracy. For instance, calculating frontier orbital energies can help prescreen potential reactants for cycloaddition reactions, identifying pairs that are electronically matched for efficient reaction. nih.gov This predictive capability could save significant time and resources in the lab. nih.gov Such models can also be used to design novel 1,3-azaphosphinine derivatives with tailored electronic properties (e.g., HOMO-LUMO gaps) for specific applications in optoelectronics or materials science.

| Computational Method | Application in 1,3-Azaphosphinine Chemistry | Predicted Outcome |

| Density Functional Theory (DFT) | Calculation of molecular orbitals and charge distribution | Understanding of electronic structure and inherent reactivity xray.cz |

| Frontier Molecular Orbital (FMO) Theory | Calculation of HOMO-LUMO energies of reactants | Prediction of feasibility and regioselectivity of cycloaddition reactions nih.gov |

| Ab Initio Molecular Dynamics (AIMD) | Simulation of reaction pathways and transition states | Elucidation of complex reaction mechanisms |

Synthesis and Investigation of Highly Functionalized 1,3-Azaphosphinines

The systematic synthesis and study of highly functionalized 1,3-azaphosphinines represent a major frontier. Introducing a variety of substituents onto the heterocyclic core is crucial for tuning its physical, chemical, and biological properties. While current synthetic methods yield some substituted derivatives, the focus will shift to the deliberate incorporation of specific functional groups to achieve desired outcomes.

Future research will aim to develop synthetic routes that tolerate a wide range of functional groups, allowing for the preparation of libraries of compounds. This will enable structure-activity relationship (SAR) studies. For example, installing electron-donating or electron-withdrawing groups could modulate the electronic properties for applications in organic electronics. Attaching chiral auxiliaries could lead to new ligands for asymmetric catalysis. Polymerizable groups could allow for the incorporation of the 1,3-azaphosphinine motif into novel polymers with unique thermal or optical properties.

Integration with Emerging Spectroscopic and Diffraction Techniques

A deeper understanding of the structure and dynamics of 1,3-azaphosphinines will be achieved by moving beyond routine characterization and embracing advanced analytical techniques.

Solid-State NMR Spectroscopy: While solution ³¹P NMR is standard, solid-state NMR (ssNMR) can provide invaluable information about the structure and bonding in the crystalline state. For P-N compounds, ssNMR can elucidate the nature of the phosphorus-nitrogen bond and reveal subtle structural details not observable in solution. cdnsciencepub.comresearchgate.net Analysis of shielding tensors obtained from these experiments can offer deep insights into the local electronic environment of the phosphorus nucleus. cdnsciencepub.com

Advanced Diffraction Methods: Standard single-crystal X-ray diffraction provides precise molecular structures but requires relatively large, high-quality crystals, which can be difficult to grow. The emerging technique of microcrystal electron diffraction (MicroED) is a powerful alternative that can determine atomic-resolution structures from nanocrystals or sub-micron sized crystals. excillum.com This could be transformative for characterizing new 1,3-azaphosphinine derivatives that are reluctant to form large single crystals.

Ultrafast Spectroscopy: To understand the behavior of these molecules in potential photophysical applications, ultrafast spectroscopic techniques are essential. wikipedia.orgnih.gov Methods like transient absorption spectroscopy can probe the dynamics of excited states on femtosecond to nanosecond timescales, revealing crucial information about photochemical reaction pathways and energy transfer processes. wikipedia.organnualreviews.org

Chiral Analysis: As synthetic methods advance to produce chiral 1,3-azaphosphinines, specialized analytical techniques will be required to assess their enantiomeric purity. Chiral chromatography (HPLC and GC) and NMR spectroscopy using chiral solvating agents are powerful methods for separating and quantifying enantiomers of organophosphorus compounds. spectroscopyonline.comnih.gov

| Technique | Information Gained | Relevance to 1,3-Azaphosphinines |

| Solid-State ³¹P NMR | P-N bonding, shielding tensors, local electronic structure cdnsciencepub.comresearchgate.net | Detailed structural characterization in the solid phase |

| Microcrystal Electron Diffraction (MicroED) | Atomic-resolution 3D structure from nano/micro-crystals excillum.com | Structure determination when large single crystals are unavailable |

| Ultrafast Transient Absorption Spectroscopy | Excited-state dynamics, reaction intermediates wikipedia.organnualreviews.org | Understanding photochemical behavior for materials applications |

| Chiral NMR/Chromatography | Enantiomeric excess and absolute configuration spectroscopyonline.comnih.gov | Characterization of novel chiral ligands and catalysts |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.